isopropyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
This compound belongs to the pyrimido-thiazine class, characterized by a fused bicyclic core with a pyrimidine ring condensed to a thiazine moiety. The structure features:
- A 4-ethylphenyl substituent at the 6-position, contributing steric bulk and moderate electron-donating effects.
- An isopropyl ester group at the 7-position, enhancing lipophilicity compared to smaller esters.
- An 8-methyl group, common in analogs, likely stabilizing the core conformation.
Its molecular formula is C₂₁H₂₅N₂O₃S (calculated based on structural analogs), with a molecular weight of approximately 409.5 g/mol. The ethylphenyl and isopropyl groups suggest improved membrane permeability compared to polar derivatives .
Properties
CAS No. |
609795-80-4 |
|---|---|
Molecular Formula |
C20H24N2O3S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
propan-2-yl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C20H24N2O3S/c1-5-14-6-8-15(9-7-14)18-17(19(24)25-12(2)3)13(4)21-20-22(18)16(23)10-11-26-20/h6-9,12,18H,5,10-11H2,1-4H3 |
InChI Key |
LABFHIJXDBVOEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[2,1-b][1,3]thiazine core, followed by the introduction of the isopropyl, ethylphenyl, and methyl groups. Common reagents used in these reactions include various alkyl halides, thioamides, and pyrimidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Isopropyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of isopropyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The 6-position aryl substituent significantly influences electronic and steric properties. Key analogs include:
Key Observations :
Ester Group Variations
The 7-carboxylate ester impacts lipophilicity and metabolic stability:
Implications :
Core Modifications in Pyrimido-Oxazine Analogs
Compounds like 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-...oxazine-7-carbonitrile () replace thiazine with oxazine and introduce a thiomethyl group at the 8-position. Key differences:
- Oxazine vs. Thiazine : Oxazine oxygen increases polarity, reducing membrane permeability.
- Methylthio Group : Acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols) for prodrug strategies .
- Cyano Group: Enhances electrophilicity, enabling cyclization reactions absent in the target compound .
Analytical Data :
- IR : Expected peaks for ester C=O (~1700 cm⁻¹) and thiazine C-N (~1250 cm⁻¹).
- NMR : Distinct signals for ethylphenyl protons (δ 1.2–1.4 ppm, triplet) and isopropyl methyl groups (δ 1.3 ppm, doublet) .
Pharmacological and Industrial Relevance
- The 4-ethylphenyl group balances lipophilicity and steric effects, making the target compound a candidate for CNS-targeting agents.
- Compared to fluorophenyl () or chlorophenyl () analogs, the ethyl group may reduce toxicity risks associated with halogens.
- Isopropyl ester stability suggests suitability for extended-release formulations, contrasting with allyl esters () used in prodrugs .
Biological Activity
Isopropyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrimidine ring fused with a thiazine moiety. Its molecular formula is with a molecular weight of approximately 386.51 g/mol. The presence of an isopropyl group and an ethylphenyl substituent contributes to its distinct chemical properties, influencing its biological activity.
Research indicates that this compound exhibits significant enzyme inhibition properties. This inhibition can lead to reduced inflammation and potential anticancer effects. The compound is believed to bind to the active sites of target enzymes, effectively blocking their activity and altering cellular signaling pathways involved in disease progression.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- In vitro Studies : In laboratory settings, isopropyl 6-(4-ethylphenyl)-8-methyl has shown promising results in inhibiting the proliferation of cancer cells. Specific assays have demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and growth.
- Enzyme Inhibition : The compound has been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses and cancer progression. This dual action enhances its therapeutic profile against both inflammation and cancer.
Comparative Analysis
To better understand the unique properties of isopropyl 6-(4-ethylphenyl)-8-methyl compared to similar compounds, the following table summarizes key analogs:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Isopropyl 6-(2-bromophenyl)-8-methyl | Structure | Contains bromine; exhibits different biological activities due to halogen substitution |
| Isopropyl 8-methyl-4-oxo-6-phenyldihydro | Structure | Different substitution pattern; may show varied reactivity |
| Isopropyl 6-(4-isopropylphenyl)-8-methyl | Structure | Additional isopropyl group; unique steric effects influencing reactivity |
Case Study 1: Antitumor Activity
A notable study investigated the effects of isopropyl 6-(4-ethylphenyl)-8-methyl on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins like Bcl-2.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory models, this compound demonstrated a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha when administered to lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent in therapeutic applications for chronic inflammatory diseases.
Q & A
Q. What are the key challenges in synthesizing this pyrimido-thiazine derivative, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: Synthesis typically involves multi-step pathways, including cyclization of precursors under basic or acidic conditions. Key challenges include controlling regioselectivity and minimizing side reactions. To optimize yields:
- Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
- Monitor reaction progress via TLC/HPLC to identify optimal termination points .
- Adjust temperature gradients (e.g., 60–80°C for cyclization) to balance reaction rate and byproduct formation .
Q. How can the structural integrity of the compound be validated post-synthesis?
- Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR (1H/13C): Assign peaks to confirm substituent positions (e.g., ethylphenyl vs. methyl groups) .
- X-ray diffraction: Resolve bond lengths/angles to verify fused pyrimidine-thiazine core and substituent geometry. SHELX software is recommended for refinement .
- Mass spectrometry: Confirm molecular weight (e.g., ~386–399 g/mol for analogs) .
Q. What initial biological screening approaches are suitable for assessing its therapeutic potential?
- Methodological Answer: Prioritize enzyme inhibition assays due to structural similarity to bioactive analogs:
- Kinase/phosphatase inhibition: Use fluorescence-based assays with ATP analogs .
- Antimicrobial activity: Screen against Gram-positive/negative bacterial panels via microdilution .
- Cytotoxicity: Evaluate IC50 values in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
Advanced Research Questions
Q. How can contradictory bioactivity data between analogs with different substituents (e.g., ethylphenyl vs. iodophenyl) be resolved?
- Methodological Answer: Perform systematic structure-activity relationship (SAR) studies:
- Substituent variation: Synthesize derivatives with halogen, alkoxy, or alkyl groups at the 4-position of the phenyl ring .
- Data normalization: Compare IC50 values under identical assay conditions (pH, temperature) .
- Computational docking: Model interactions with target enzymes (e.g., COX-2) to explain potency differences .
Q. What strategies are effective in resolving low crystallinity for X-ray analysis?
- Methodological Answer: Improve crystal quality via:
Q. How can metabolic instability observed in in vivo studies be addressed?
- Methodological Answer: Optimize pharmacokinetic properties through:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
